molecular formula C20H14FNO4S B11295735 3-(3-Fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(3-Fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11295735
M. Wt: 383.4 g/mol
InChI Key: HDHQBKZUKQBUDK-UHFFFAOYSA-N
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Description

3-(3-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of fluorophenyl and hydroxyphenyl groups attached to a thienopyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a thienopyridine intermediate, followed by the introduction of fluorophenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The final step often involves oxidation to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted thienopyridine derivatives.

Scientific Research Applications

3-(3-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, 3-(3-FLUOROPHENYL)-7-(3-HYDROXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of fluorophenyl and hydroxyphenyl groups attached to the thienopyridine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14FNO4S

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14FNO4S/c21-12-5-1-4-11(7-12)16-17-18(27-19(16)20(25)26)14(9-15(24)22-17)10-3-2-6-13(23)8-10/h1-8,14,23H,9H2,(H,22,24)(H,25,26)

InChI Key

HDHQBKZUKQBUDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC(=CC=C3)F)NC1=O)C4=CC(=CC=C4)O

Origin of Product

United States

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